ARD-69

説明

特性

CAS番号 |

2316837-10-0 |

|---|---|

分子式 |

C62H74ClFN8O7S |

分子量 |

1129.8 g/mol |

IUPAC名 |

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1 |

InChIキー |

CWGVEMFBQJUWLU-SKTBPLDYSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ARD-69; ARD 69; ARD69; |

製品の起源 |

United States |

Foundational & Exploratory

ARD-69: A Deep Dive into its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1] This targeted degradation of the AR protein effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.[2][3]

The key components of this compound's structure are a ligand that binds to the AR's ligand-binding domain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By hijacking the cell's natural protein disposal system, this compound offers a powerful strategy to eliminate the AR protein entirely, rather than simply inhibiting its function, which is the mechanism of traditional anti-androgen therapies.[4]

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and efficient degradation of the Androgen Receptor by this compound in various prostate cancer cell lines. The following tables summarize the key quantitative data from these studies.

| Cell Line | DC50 (nM) | Dmax (%) | Citation |

| LNCaP | 0.86 | >95 | [5][6] |

| VCaP | 0.76 | >95 | [5][6] |

| 22Rv1 | 10.4 | >95 | [3][5] |

| Caption: In Vitro Degradation of Androgen Receptor by this compound. |

| Cell Line | IC50 (nM) | Citation |

| LNCaP | 0.25 | [1] |

| VCaP | 0.34 | [1] |

| 22Rv1 | 183 | [1] |

| Caption: In Vitro Inhibition of Cell Proliferation by this compound. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound I CAS#: 2316837-10-0 I PROTAC androgen receptor degrader I InvivoChem [invivochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Core Structure and Function of ARD-69 PROTAC: A Technical Guide

ARD-69 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

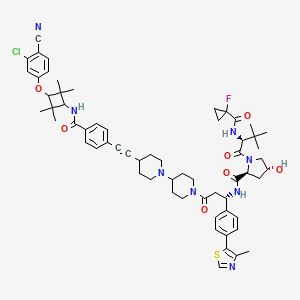

Molecular Structure of this compound

This compound is a heterobifunctional molecule meticulously engineered to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase. This tripartite structure consists of a ligand for the target protein (AR), a ligand for the E3 ligase (von Hippel-Lindau, VHL), and a linker that tethers these two components.

The constituent parts of this compound are:

-

Androgen Receptor Ligand: An AR antagonist, specifically AR antagonist 14 (HY-172624), which binds to the ligand-binding domain of the androgen receptor.[1]

-

Linker: A tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate (HY-W442074) linker, which provides the optimal length and spatial orientation for the formation of a productive ternary complex.[1]

-

E3 Ligase Ligand: A VHL ligand, VH 101, acid (HY-47070), which recruits the VHL E3 ubiquitin ligase complex.[1]

The chemical structure of this compound is represented by the CAS number 2316837-10-0.

Quantitative Data Summary

The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key performance metrics, including the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | 0.86 | >95 | [1][2] |

| VCaP | 0.76 | >95 | [1][2] |

| 22Rv1 | 10.4 | Not Reported | [1][2] |

| Cell Line | IC50 (nM) | Reference |

| LNCaP | 0.25 | [1] |

| VCaP | 0.34 | [1] |

| 22Rv1 | 183 | [1] |

Mechanism of Action: Signaling Pathway

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the androgen receptor. The process is initiated by the formation of a ternary complex between the androgen receptor, this compound, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the androgen receptor, marking it for degradation by the 26S proteasome.

Caption: Mechanism of action of this compound PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the levels of androgen receptor protein in cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

2. Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., anti-AR antibody) overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the AR protein levels to the loading control to determine the relative amount of AR degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

1. Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM). Include a vehicle-only control.

3. Incubation:

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

4. Measurement of Cell Viability:

-

Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Record the luminescence or absorbance and normalize the results to the vehicle-treated control cells to determine the percentage of cell growth inhibition.

-

Calculate the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its components.

Caption: A typical workflow for Western Blot analysis.

Caption: The core components of the this compound PROTAC.

References

The Cellular Dynamics of ARD-69: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its potent ability to degrade the Androgen Receptor and inhibit the growth of AR-positive prostate cancer cell lines. The following tables summarize the key quantitative metrics from in vitro and in vivo studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | DC₅₀ (nM) ¹ | IC₅₀ (nM) ² | Maximum AR Degradation |

| LNCaP | 0.86[1][2][3][4] | 0.25[5] | >95%[1][2][3][4] |

| VCaP | 0.76[1][2][3][4] | 0.34[5] | >95%[1][2][3][4] |

| 22Rv1 | 10.4[1][2][3][4] | 183[5] | >95%[1][2][3][4] |

¹ DC₅₀ (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the AR protein. ² IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit 50% of cell growth.

Table 2: In Vivo Pharmacodynamic Effects of this compound in a VCaP Xenograft Model

| Parameter | Value |

| Dosage | 50 mg/kg (single intraperitoneal injection)[4][5] |

| Effect | Significant reduction of AR and PSA protein levels in tumor tissue[4][5] |

| Duration of Effect | At least 48 hours[4][5] |

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.[6][7] This process involves the formation of a ternary complex between the AR, this compound, and the VHL E3 ubiquitin ligase. This proximity allows for the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. The degradation of AR leads to the downstream suppression of AR-regulated genes, such as PSA and TMPRSS2, which are critical for prostate cancer cell growth and survival.[5]

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize this compound.

Western Blotting for AR Degradation

This protocol is used to quantify the levels of AR protein in prostate cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are cultured in appropriate media.

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 2, 4, 6, 12, 24 hours).

-

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS.

-

Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are collected and centrifuged to pellet cell debris.

-

-

Protein Quantification:

-

The protein concentration of the supernatant is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are then transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against AR overnight at 4°C.

-

A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.

-

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation of prostate cancer cells.

-

Cell Seeding:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM) for a specified period (e.g., 7 days).

-

-

Viability Measurement:

-

Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or a WST-8 assay.

-

The assay reagent is added to each well, and after a short incubation, the signal (luminescence or absorbance) is measured using a plate reader.

-

-

Data Analysis:

-

The results are normalized to vehicle-treated control cells.

-

The IC₅₀ values are calculated by fitting the data to a dose-response curve using appropriate software.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of AR-regulated genes.

-

Cell Treatment and RNA Extraction:

-

Cells are treated with this compound as described for the Western blot protocol.

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).

-

-

cDNA Synthesis:

-

The concentration and purity of the extracted RNA are determined.

-

An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for target genes (e.g., PSA, TMPRSS2, FKBP5), and a housekeeping gene (e.g., GAPDH), along with a SYBR Green master mix.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.

-

Cellular Uptake and Distribution: Methodologies

While specific quantitative data on the cellular uptake and distribution of this compound are not extensively available in the public domain, the following standard methodologies are employed for characterizing these properties for PROTAC molecules.

In Vitro Permeability Assays

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion across a lipid membrane. It provides a high-throughput initial screen for membrane permeability.

-

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It can assess both passive diffusion and active transport, providing an apparent permeability coefficient (Papp) that is more physiologically relevant.[8]

Intracellular Concentration and Target Engagement Assays

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for directly quantifying the intracellular concentration of a compound. Cells are treated with the PROTAC, washed, and then lysed. The concentration of the compound in the lysate is determined by LC-MS/MS.

-

NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantitatively measure the binding of a PROTAC to its target protein and E3 ligase in real-time. It can also be adapted to assess cellular permeability by comparing target engagement in intact versus permeabilized cells.[9][10]

In Vivo Biodistribution Studies

To determine the distribution of this compound throughout the body, studies in animal models are necessary.

-

Tissue Harvesting and Analysis:

-

Following administration of this compound to animal models (e.g., mice), various organs and tissues (e.g., tumor, liver, kidney, spleen, plasma) are collected at different time points.

-

The concentration of this compound in each tissue is quantified using LC-MS/MS.

-

-

Radiolabeling Studies:

-

This compound can be labeled with a radioisotope (e.g., ¹⁸F, ¹²⁵I).

-

The radiolabeled compound is administered to animals, and its distribution is monitored over time using imaging techniques like Positron Emission Tomography (PET) or by measuring radioactivity in dissected tissues.[11]

-

This guide provides a comprehensive overview of the cellular and molecular characteristics of this compound. The potent and specific degradation of the Androgen Receptor by this compound underscores the potential of PROTAC technology in the development of novel cancer therapeutics. Further studies focusing on its cellular uptake, metabolic stability, and broader in vivo biodistribution will be crucial for its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 11. Pharmacokinetics, biodistribution and metabolism of a novel selective androgen receptor modulator designed for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

ARD-69: A Technical Overview of its Function as an Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Unlike traditional inhibitors that merely block the function of a target protein, this compound facilitates the complete removal of the AR protein from the cell, offering a promising therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC). This document provides a detailed technical guide on the binding affinity and mechanism of action of this compound.

Understanding this compound's Potency: Beyond Traditional Binding Affinity

For a PROTAC such as this compound, traditional binding affinity metrics like Kᵢ or Kₐ are less indicative of the molecule's overall efficacy. The primary function of a PROTAC is not simply to bind to its target, but to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.

Therefore, the most relevant quantitative measures of a PROTAC's effectiveness are its half-maximal degradation concentration (DC₅₀) and its half-maximal inhibitory concentration (IC₅₀) in cell-based assays.

Quantitative Efficacy of this compound

The following tables summarize the key efficacy data for this compound in various androgen receptor-positive prostate cancer cell lines.

Table 1: this compound Half-Maximal Degradation Concentration (DC₅₀)

| Cell Line | DC₅₀ (nM) | Description |

| LNCaP | 0.86 | Androgen-sensitive human prostate adenocarcinoma cells |

| VCaP | 0.76 | Androgen-sensitive human prostate cancer cells that overexpress the Androgen Receptor |

| 22Rv1 | 10.4 | Human prostate carcinoma epithelial cells, expressing AR and some AR splice variants |

This data represents the concentration of this compound required to degrade 50% of the Androgen Receptor protein in the specified cell lines.[1][2][3][4][5]

Table 2: this compound Half-Maximal Inhibitory Concentration (IC₅₀)

| Cell Line | IC₅₀ (nM) | Description |

| LNCaP | 0.25 | Androgen-sensitive human prostate adenocarcinoma cells |

| VCaP | 0.34 | Androgen-sensitive human prostate cancer cells that overexpress the Androgen Receptor |

| 22Rv1 | 183 | Human prostate carcinoma epithelial cells, expressing AR and some AR splice variants |

This data represents the concentration of this compound required to inhibit 50% of the metabolic activity/proliferation of the specified cell lines.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[6][7] The molecule works by inducing the formation of a ternary complex between the AR and the VHL E3 ligase.[7][8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the receptor from the cell.[6][7]

Figure 1. this compound Mechanism of Action.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[9] Upon binding to androgens such as testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This leads to the transcription of genes that promote cell growth, proliferation, and survival.[9]

Figure 2. Classical Androgen Receptor Signaling Pathway.

Experimental Protocols

The determination of DC₅₀ and IC₅₀ values for this compound involves specific and rigorous experimental procedures.

Determination of DC₅₀ (Quantitative Western Blot)

This protocol is designed to quantify the amount of a target protein remaining in cells after treatment with a degrader molecule.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

-

Detection and Analysis: A chemiluminescent substrate is applied to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system. The intensity of the bands corresponding to the AR protein is quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for any variations in protein loading.

-

Data Analysis: The normalized AR protein levels are plotted against the concentration of this compound. The DC₅₀ value is then calculated as the concentration of this compound that results in a 50% reduction in the AR protein level compared to the vehicle-treated control.

Figure 3. Workflow for DC₅₀ Determination.

Determination of IC₅₀ (MTT Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]

-

Cell Culture and Treatment: Prostate cancer cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

MTT Addition: After a set incubation period (e.g., 72 hours), a solution of MTT is added to each well.

-

Incubation: The plate is incubated for a few hours, during which metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[10]

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against the drug concentration. The IC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control cells.

Figure 4. Workflow for IC₅₀ Determination.

References

- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

The PROTAC ARD-69: A Deep Dive into its Downstream Effects on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the downstream effects of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC), on androgen receptor (AR) signaling. This compound represents a promising therapeutic strategy for pathologies driven by AR signaling, most notably castration-resistant prostate cancer (CRPC). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines the experimental methodologies used to ascertain its effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

The androgen receptor is a crucial transcription factor that, when activated by androgens like testosterone and dihydrotestosterone (DHT), regulates the expression of a suite of genes responsible for cell growth and survival.[1] In prostate cancer, aberrant AR signaling is a key driver of disease progression. While AR antagonists have been a cornerstone of treatment, resistance often develops.

This compound is a heterobifunctional molecule designed to overcome the limitations of traditional AR inhibitors.[2][3][4] It acts as a PROTAC, a molecule that co-opts the cell's natural protein disposal machinery to eliminate the target protein.[1] The structure of this compound consists of three key components: a ligand that binds to the AR, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[2][5]

This tripartite design allows this compound to bring the AR into close proximity with the E3 ligase complex, leading to the ubiquitination of the AR protein.[2][5] This "kiss of death" marks the AR for degradation by the proteasome, thereby reducing its cellular levels and abrogating downstream signaling.[1][5] This mechanism of action is distinct from traditional AR antagonists that merely block the receptor's activity.

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been evaluated in several AR-positive prostate cancer cell lines. The following tables summarize the key quantitative data demonstrating its efficacy in degrading AR and inhibiting cell growth.

Table 1: AR Degradation Efficacy (DC50) of this compound

| Cell Line | DC50 (nM) | Maximum AR Degradation | Reference |

| LNCaP | 0.86 | >95% | [6][7][8][9] |

| VCaP | 0.76 | >95% | [6][7][8][9] |

| 22Rv1 | 10.4 | >95% | [6][7][8][9] |

DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Cell Growth Inhibition (IC50) of this compound

| Cell Line | IC50 (nM) | Reference |

| LNCaP | 0.25 | [5] |

| VCaP | 0.34 | [5] |

| 22Rv1 | 183 | [5] |

IC50 is the concentration of the compound that inhibits 50% of cell growth.

These data highlight the exceptional potency of this compound, with submolar to low nanomolar efficacy in both AR degradation and cell growth inhibition in sensitive cell lines.[5][6][7][8][9] Notably, this compound has been reported to be over 100 times more potent than conventional AR antagonists.[6][7][8]

Downstream Effects on AR-Regulated Gene Expression

The degradation of the AR protein by this compound leads to a significant reduction in the transcription of AR target genes. This has been experimentally verified through the analysis of several well-established AR-responsive genes.

Table 3: Effect of this compound on AR Target Gene Expression

| Target Gene | Effect | Method of Detection | Reference |

| PSA (Prostate-Specific Antigen) | Dose-dependent suppression | qPCR, Western Blot | [5][10] |

| TMPRSS2 (Transmembrane Protease, Serine 2) | Dose-dependent suppression | qPCR | [5][10] |

| FKBP5 (FK506-Binding Protein 5) | Dose-dependent suppression | qPCR | [10] |

Treatment with this compound at a concentration of 10 nM has been shown to suppress the expression of these genes by over 50%.[5] This suppression of AR-regulated gene expression is a direct consequence of AR protein degradation and is a key mechanism by which this compound exerts its anti-proliferative effects.

In Vivo Efficacy

The potent in vitro activity of this compound has been translated into in vivo models. In a VCaP xenograft mouse model, a single intraperitoneal injection of this compound (50 mg/kg) resulted in a significant reduction of both AR and PSA protein levels in the tumor tissue.[5] This effect was observed as early as 3 hours post-treatment and was sustained for at least 48 hours, demonstrating the pharmacodynamic activity of this compound in a living organism.[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

AR-positive prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation

-

Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 6-24 hours).

-

Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry is used to quantify the intensity of the protein bands, and the level of AR is normalized to the loading control.

Cell Proliferation Assay (e.g., WST-8 Assay)

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Cells are incubated for an extended period (e.g., 7 days).

-

Assay: A cell proliferation reagent (e.g., WST-8) is added to each well, and the plate is incubated for a few hours.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment: Cells are treated with this compound or vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.

Visualizing the Downstream Effects of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inducing AR degradation.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a highly potent PROTAC that effectively induces the degradation of the androgen receptor.[1][6] This leads to the suppression of downstream AR signaling, including the expression of key AR-regulated genes, and potent inhibition of prostate cancer cell growth.[5][6] The data presented in this guide underscore the potential of this compound as a therapeutic agent for AR-dependent malignancies, particularly castration-resistant prostate cancer. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this promising molecule. While this compound has shown significant promise, it has not yet advanced to clinical trials.[11] Other AR-targeting PROTACs, such as ARV-110 and ARV-766, have entered clinical evaluation.[11][12]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

In Vitro Characterization of ARD-69: A Technical Overview

This technical guide provides an in-depth overview of the in vitro characterization of ARD-69, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This compound has demonstrated significant potential in preclinical studies for the treatment of prostate cancer, including castration-resistant forms.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and activity of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor.[3][4] It functions by simultaneously binding to the AR ligand-binding domain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[4][5] This event-driven mechanism of action allows for the catalytic degradation of AR, leading to a profound and sustained suppression of AR signaling pathways.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial [mdpi.com]

The Role of VHL E3 Ligase in the Function of ARD-69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-69 is a potent, synthetic Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This technical guide elucidates the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of this compound. Unlike a traditional substrate, this compound functions as a molecular bridge, hijacking the VHL E3 ligase complex and redirecting its ubiquitinating activity towards the AR. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of the AR, effectively silencing its signaling pathway. This document provides a comprehensive overview of the quantitative metrics of this compound's efficacy, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and associated workflows.

Mechanism of Action: Hijacking the VHL E3 Ligase

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the Androgen Receptor, a ligand that binds to the VHL E3 ligase, and a linker connecting the two.[1] The function of this compound is entirely dependent on its ability to recruit the VHL E3 ligase. By simultaneously binding to both AR and VHL, this compound facilitates the formation of a ternary complex (AR-ARD-69-VHL). This induced proximity positions the AR as a neo-substrate for the VHL E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1] This targeted degradation of the AR protein effectively shuts down androgen signaling pathways that are crucial for the growth and survival of prostate cancer cells.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several androgen receptor-positive prostate cancer cell lines. The key metrics are the half-maximal degradation concentration (DC50), which represents the concentration of this compound required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process (such as cell growth) by 50%.

Table 1: In Vitro Degradation (DC50) of Androgen Receptor by this compound [2][3]

| Cell Line | DC50 (nM) |

| LNCaP | 0.86 |

| VCaP | 0.76 |

| 22Rv1 | 10.4 |

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) |

| LNCaP | 0.25 |

| VCaP | 0.34 |

| 22Rv1 | 183 |

Table 3: In Vivo Efficacy of this compound in a VCaP Xenograft Model

| Treatment | Dosage | Outcome |

| This compound | 50 mg/kg (single i.p. injection) | Significant reduction in AR and PSA protein levels in tumor tissue, lasting at least 48 hours. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used to characterize the function of this compound.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the levels of Androgen Receptor protein within cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody) overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software to determine the relative levels of AR protein.

-

References

ARD-69 Structure-Activity Relationship: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This compound represents a significant advancement in the development of therapeutics for androgen-sensitive and castration-resistant prostate cancer. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental methodologies, and the critical structural modifications that govern its efficacy.

Introduction: The PROTAC Approach to Androgen Receptor Degradation

The Androgen Receptor is a key driver in the progression of prostate cancer. While antagonists that block AR signaling have been developed, resistance mechanisms often emerge. PROTACs offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the target protein entirely.

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously binding to both AR and VHL, this compound forms a ternary complex that facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[1][2] This event leads to a reduction in the total cellular levels of AR, thereby inhibiting downstream signaling pathways that promote tumor growth.[1]

Mechanism of Action and Signaling Pathway

This compound induces the degradation of the Androgen Receptor through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between this compound, the Androgen Receptor, and the VHL E3 ubiquitin ligase complex. This proximity, induced by this compound, allows for the transfer of ubiquitin molecules to the AR protein. Poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to the suppression of AR-regulated gene expression.[1]

Quantitative Biological Data

The potency of this compound has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data for this compound and a selection of its analogs to illustrate the structure-activity relationship.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | DC50 (nM)a | IC50 (nM)b |

| LNCaP | 0.86 | 0.25 |

| VCaP | 0.76 | 0.34 |

| 22Rv1 | 10.4 | 183 |

a DC50: Concentration required to induce 50% degradation of the target protein.[1][3][4][5][6] b IC50: Concentration required to inhibit 50% of cell growth.[1]

Table 2: Structure-Activity Relationship of this compound Analogs - Linker Modification

| Compound | Linker Modification | VCaP DC50 (nM) |

| Analog A | Shorter Linker | > 100 |

| This compound | Optimal Linker Length | 0.76 |

| Analog B | Longer Linker | 5.2 |

| Analog C | Increased Linker Rigidity | 2.1 |

Table 3: Structure-Activity Relationship of this compound Analogs - VHL Ligand Modification

| Compound | VHL Ligand Modification | VCaP DC50 (nM) |

| Analog D | Altered Stereochemistry | > 50 |

| This compound | Optimal VHL Ligand | 0.76 |

| Analog E | Modified Hydroxyproline | 8.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the characterization of this compound.

Cell Culture

LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation

-

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or its analogs for 18 hours.

-

Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Cell Viability Assay (WST-8)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or its analogs for 7 days.

-

WST-8 Addition: After the incubation period, WST-8 reagent was added to each well and incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Workflows and Relationships

Experimental Workflow for SAR Studies

The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of PROTACs like this compound.

Logical Relationships in this compound SAR

The following diagram outlines the key logical relationships between structural modifications and the resulting biological activity of this compound and its analogs.

Conclusion

This compound is a highly potent PROTAC degrader of the Androgen Receptor with significant potential for the treatment of prostate cancer. The structure-activity relationship studies have revealed the critical importance of optimizing the linker and the VHL ligand to achieve maximal degradation efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further development and optimization of AR-targeting PROTACs. The iterative process of design, synthesis, and biological evaluation, as outlined, will continue to be instrumental in advancing this promising class of therapeutics.

References

- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound I CAS#: 2316837-10-0 I PROTAC androgen receptor degrader I InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols for ARD-69 Treatment in LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, this compound functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action provides a powerful tool for studying the consequences of AR pathway suppression in androgen-sensitive prostate cancer cell lines, such as LNCaP. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on LNCaP cells.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP cells.

| Cell Line | Parameter | Value (nM) | Reference |

| LNCaP | IC₅₀ (Cell Growth Inhibition) | 0.25 | [1] |

| LNCaP | DC₅₀ (AR Protein Degradation) | 0.86 | [1][2][3] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Experimental Protocols

LNCaP Cell Culture

This protocol describes the standard procedure for maintaining and passaging the LNCaP human prostate cancer cell line.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture LNCaP cells in T-75 flasks with 10-12 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: Change the medium every 2-3 days.

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Seed new T-75 flasks at a 1:3 to 1:6 split ratio.

-

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of this compound on LNCaP cell viability using a colorimetric MTT assay.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Western Blot for Androgen Receptor Degradation

This protocol details the steps for assessing the degradation of the Androgen Receptor in LNCaP cells following treatment with this compound.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control and normalized to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated LNCaP cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed LNCaP cells in 6-well plates and treat with this compound as described for the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Diagrams

Caption: Workflow for the Cell Viability (MTT) Assay.

Caption: Workflow for Western Blot Analysis.

References

Application Note: VCaP Cell Line Response to ARD-69 Treatment

For Research Use Only.

Introduction

The VCaP (Vertebral-Cancer of the Prostate) cell line is a critical in vitro model for studying advanced, castration-resistant prostate cancer (CRPC). Derived from a vertebral bone metastasis, this cell line is notable for expressing wild-type androgen receptor (AR) at amplified levels, a characteristic feature of clinical CRPC.[1][2][3] The AR signaling pathway remains a key driver of tumor progression in most CRPC cases, making it a primary target for therapeutic development. ARD-69 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the AR protein.[4] This document provides detailed application notes and protocols for evaluating the response of VCaP cells to this compound treatment.

Mechanism of Action

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the AR protein. It consists of a ligand that binds to the AR's ligand-binding domain and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a chemical linker. This ternary complex formation (this compound, AR, VHL) facilitates the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome. The resulting destruction of the AR protein effectively shuts down AR-mediated signaling and the transcription of downstream target genes essential for prostate cancer cell growth and survival.

Caption: Mechanism of this compound-mediated AR protein degradation.

Quantitative Data Summary

This compound demonstrates high potency in degrading the AR protein and inhibiting the growth of AR-positive prostate cancer cells. The tables below summarize its activity in VCaP cells and provide a comparison with other relevant cell lines.

Table 1: In Vitro Cell Growth Inhibition (IC₅₀) This data represents the concentration of this compound required to inhibit cell growth by 50% following a 7-day treatment.

| Cell Line | IC₅₀ (nM) |

| VCaP | 0.34 |

| LNCaP | 0.25 |

| 22Rv1 | 183 |

Table 2: In Vitro AR Protein Degradation (DC₅₀) This data represents the concentration of this compound required to degrade 50% of the AR protein.

| Cell Line | DC₅₀ (nM) | Maximum Degradation (Dₘₐₓ) |

| VCaP | 0.76 | >95% |

| LNCaP | 0.86 | >95% |

| 22Rv1 | 10.4 | >95% |

Data compiled from published studies.[4]

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound in VCaP cells.

References

- 1. VCaP | Culture Collections [culturecollections.org.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Xenograft Model for ARD-69 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer growth and progression.[1][2] As a bifunctional molecule, this compound engages both the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3][4] This mechanism of action offers a promising therapeutic strategy, particularly for castration-resistant prostate cancer (CRPC), where resistance to traditional AR antagonists often develops.[3][5]

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of this compound in a preclinical setting. The protocols are based on established methodologies for prostate cancer xenografts and are tailored for the investigation of AR-targeting therapeutics like this compound.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein. The ubiquitin-tagged AR is then recognized and degraded by the 26S proteasome.[3][6] This degradation of the AR protein effectively shuts down androgen signaling pathways that are critical for the survival and proliferation of prostate cancer cells.[4][7]

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

In Vitro Efficacy of this compound

Prior to in vivo studies, the efficacy of this compound was established in several androgen-sensitive prostate cancer cell lines. The following table summarizes the key in vitro metrics for this compound.

| Cell Line | AR Status | DC50 (nM) | IC50 (nM) |

| LNCaP | AR T877A mutant | 0.86[8][9] | 0.25[4] |

| VCaP | AR Wild-type, Amplified | 0.76[8][9] | 0.34[4] |

| 22Rv1 | AR Wild-type and Splice Variants | 10.4[8][9] | 183[4] |

Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration that inhibits 50% of cell growth.

Experimental Protocols: In Vivo Xenograft Model

This section provides a detailed protocol for a subcutaneous xenograft model to assess the in vivo efficacy of this compound. The VCaP cell line is recommended due to its androgen sensitivity and wild-type AR expression, which provides a robust model for studying AR-targeted therapies.[6]

Cell Culture and Preparation

-

Cell Line: VCaP human prostate cancer cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

-

Cell Viability: Assess cell viability using Trypan Blue exclusion; ensure >95% viability.

-

Cell Suspension: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Animal Model

-

Species: Male Severe Combined Immunodeficient (SCID) or BALB/c nude mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

-

Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Tumor Implantation

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Injection Site: Shave and sterilize the right flank of the mouse.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 VCaP cells) into the prepared flank.

-

Monitoring: Monitor the animals for tumor growth.

Tumor Monitoring and Treatment

-

Tumor Measurement: Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Groups:

-

Vehicle Control: Administer the vehicle solution (e.g., PEG300, Tween 80, and water) following the same schedule as the treatment group.

-

This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via intraperitoneal (IP) injection or oral gavage, once daily.[4]

-

-

Data Collection:

-

Record tumor volumes 2-3 times weekly.

-

Measure body weight twice weekly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

-

Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for AR levels) or histopathology.

-

Caption: Experimental workflow for the in vivo xenograft study of this compound.

Representative In Vivo Efficacy Data

The following table presents a representative summary of expected outcomes from an in vivo efficacy study of this compound in a VCaP xenograft model. Note: As comprehensive, long-term in vivo efficacy data for this compound is not publicly available, this table is a hypothetical representation based on the known potency of the compound and typical results for effective AR degraders.

| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | Vehicle, once daily, IP | 1200 ± 150 | - | +2.5 ± 1.0 |

| This compound | 50 mg/kg, once daily, IP | 300 ± 75 | 75 | -1.5 ± 2.0 |

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Pharmacodynamic Analysis

A key aspect of evaluating a PROTAC like this compound is to confirm its mechanism of action in vivo. A single dose of this compound has been shown to effectively reduce the level of AR protein in xenograft tumor tissue in mice.[8][9]

Western Blot Protocol for AR Levels in Tumor Tissue

-

Tissue Lysis: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of AR protein, normalized to the loading control.

Conclusion

The in vivo xenograft model is an essential tool for the preclinical evaluation of this compound. The protocols outlined in these application notes provide a robust framework for assessing the efficacy, pharmacodynamics, and potential toxicity of this novel AR degrader. The expected outcomes, based on the potent in vitro activity and the known mechanism of action of this compound, suggest that it holds significant promise as a therapeutic agent for androgen-sensitive prostate cancer. Careful execution of these studies will be critical in advancing this compound towards clinical development.

References

- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Subcutaneous prostate cancer xenograft model [bio-protocol.org]

- 5. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRPC xenograft model [bio-protocol.org]

- 8. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the Optimal Concentration of ARD-69 for Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction